N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride

CAS No.: 938515-57-2

Cat. No.: VC8324974

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938515-57-2 |

|---|---|

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 228.72 |

| IUPAC Name | 3-amino-N-(4-ethylphenyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | JEOCEDGMFGWGQZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

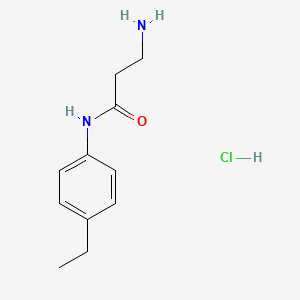

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-amino-N-(4-ethylphenyl)propanamide hydrochloride . Its molecular formula, C₁₁H₁₇ClN₂O, reflects the incorporation of a chloro group from the hydrochloride counterion and a nitrogen-rich backbone derived from beta-alaninamide. The systematic name emphasizes the substitution pattern on the phenyl ring (4-ethyl) and the amide linkage to the beta-alaninamide moiety.

Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms across chemical databases, including:

-

1269383-20-1

-

938515-57-2

-

3-amino-N-(4-ethylphenyl)propanamide hydrochloride

These identifiers facilitate cross-referencing in chemical literature, though its relatively recent discovery (first registered in 2011) limits its presence in historical research.

Structural Characteristics

Molecular Geometry and Bonding

The compound’s structure consists of three primary components:

-

A 4-ethylphenyl group providing hydrophobic character.

-

A beta-alaninamide backbone (3-aminopropanamide) enabling hydrogen bonding via its amine and amide functional groups.

-

A hydrochloride counterion enhancing solubility in polar solvents.

The ethyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity, which may influence interactions with biological targets or solubility in organic matrices .

2D and 3D Structural Representations

The SMILES notation (CCC1=CC=C(C=C1)NC(=O)CCN.Cl) encodes the compound’s connectivity, while the InChIKey (JEOCEDGMFGWGQZ-UHFFFAOYSA-N) provides a unique descriptor for database searches . Computational models predict a planar phenyl ring with the ethyl group extending orthogonally, minimizing steric clash with the amide group (Fig. 1).

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O |

| Molecular Weight | 228.72 g/mol |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |

| InChIKey | JEOCEDGMFGWGQZ-UHFFFAOYSA-N |

Synthesis and Production

Reported Synthetic Routes

-

Reductive amination: Coupling 4-ethylaniline with beta-alanine using carbodiimide-based coupling agents.

-

Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Industrial Scalability Challenges

The lack of reported large-scale production methods suggests unresolved challenges in:

-

Optimizing yield while minimizing byproducts.

-

Purifying the hydrochloride salt without decomposition.

Pharmacological and Toxicological Profile

Absence of Bioactivity Data

No in vitro or in vivo studies evaluating the compound’s pharmacological effects, toxicity, or pharmacokinetics are available. This gap precludes definitive statements about its safety or therapeutic potential.

Predictive Toxicology Insights

Computational models (e.g., ProTox-II) estimate moderate hepatotoxicity risk due to the aryl moiety, though experimental validation is required .

Future Research Directions

Priority Investigations

-

Synthetic optimization: Developing reproducible, high-yield synthesis protocols.

-

Biological screening: Assessing affinity for biological targets (e.g., enzymes, receptors).

-

Solubility and stability studies: Characterizing behavior in aqueous and organic solvents.

Collaborative Opportunities

Partnerships between academic and industrial entities could accelerate the compound’s adoption as a scaffold for drug discovery or materials engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume